molecular formula C17H17F3N2 B4990314 1-(2,6-difluorobenzyl)-4-(4-fluorophenyl)piperazine

1-(2,6-difluorobenzyl)-4-(4-fluorophenyl)piperazine

Cat. No. B4990314
M. Wt: 306.32 g/mol
InChI Key: BCFDQUYMIFUBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-difluorobenzyl)-4-(4-fluorophenyl)piperazine, also known as DF4P, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential as a therapeutic agent for various medical conditions.

Mechanism of Action

1-(2,6-difluorobenzyl)-4-(4-fluorophenyl)piperazine acts as a selective serotonin 5-HT1A receptor agonist, which means it binds to and activates this receptor in the brain. This activation leads to increased serotonin neurotransmission, which is believed to be involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have antidepressant-like effects in animal models of depression. It has also been shown to reduce anxiety-like behavior in rats. This compound has been found to increase the levels of serotonin and its metabolites in the brain, which is consistent with its mechanism of action as a 5-HT1A receptor agonist.

Advantages and Limitations for Lab Experiments

1-(2,6-difluorobenzyl)-4-(4-fluorophenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor, as well as its ability to cross the blood-brain barrier. However, its limited solubility in water and low stability in acidic conditions can pose challenges for its use in certain experiments.

Future Directions

There are several future directions for research on 1-(2,6-difluorobenzyl)-4-(4-fluorophenyl)piperazine, including:
1. Further preclinical studies to determine its efficacy and safety in various animal models.
2. Clinical trials to evaluate its potential as a therapeutic agent for depression, anxiety, and other medical conditions.
3. Development of new synthetic routes to improve the yield and purity of this compound.
4. Investigation of its potential as a radioligand for imaging studies of the serotonin 5-HT1A receptor in the brain.
5. Exploration of its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent for various medical conditions. Further research is needed to determine its efficacy and safety in humans and to explore its potential as a lead compound for the development of new drugs.

Synthesis Methods

1-(2,6-difluorobenzyl)-4-(4-fluorophenyl)piperazine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,6-difluorobenzyl chloride with 4-fluoroaniline to form 1-(2,6-difluorobenzyl)-4-fluoroaniline. This intermediate is then reacted with piperazine to form this compound. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

1-(2,6-difluorobenzyl)-4-(4-fluorophenyl)piperazine has been studied for its potential as a therapeutic agent for various medical conditions, including depression, anxiety, and schizophrenia. It has also been investigated for its potential as a radioligand for imaging studies of the serotonin 5-HT1A receptor in the brain. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.

properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2/c18-13-4-6-14(7-5-13)22-10-8-21(9-11-22)12-15-16(19)2-1-3-17(15)20/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFDQUYMIFUBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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